molecular formula C18H18N4O4S B14935094 methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14935094
M. Wt: 386.4 g/mol
InChI Key: QAXHNTVLBKGYTG-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 5 and a carboxylate ester at position 2. The thiazole ring is further functionalized with an acetylated indole moiety through an acetamide linker.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-10-16(17(25)26-3)21-18(27-10)20-15(24)9-22-8-7-12-13(19-11(2)23)5-4-6-14(12)22/h4-8H,9H2,1-3H3,(H,19,23)(H,20,21,24)

InChI Key

QAXHNTVLBKGYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Indole Acetylation

4-Aminoindole is acetylated using acetic anhydride in anhydrous dichloromethane (DCM) with catalytic pyridine (0–5°C, 2 hours).

Coupling to Thiazole Intermediate

The acetylated indole is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with the thiazole intermediate in dimethylformamide (DMF).

Optimized Conditions:

  • Molar Ratio: 1:1.2 (thiazole:indole acetyl chloride)
  • Reaction Time: 12 hours at 25°C
  • Yield: 68–72%

One-Pot Condensation Strategies

Recent advancements utilize one-pot methods to reduce purification steps. A scalable approach involves:

Procedure:

  • Simultaneous Hantzsch cyclization and indole acylation in DMF with triethylamine (TEA) as a base.
  • Microwave-assisted heating (100°C, 30 minutes) enhances reaction efficiency.

Advantages:

  • 15–20% reduction in reaction time
  • Overall yield improvement to 75–78%

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to improve sustainability:

Method:

  • Ball-milling of methyl 2-amino-5-methylthiazole-4-carboxylate, 4-(acetylamino)indole acetyl chloride, and potassium carbonate (K₂CO₃) for 2 hours.
  • Yield: 70% with >95% purity.

Catalytic Innovations

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization:

Example:

  • Suzuki-Miyaura coupling to introduce aryl groups at the indole C-4 position post-synthesis.
  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃
  • Yield: 65–70%

Critical Intermediate Analysis

Intermediate Role Synthetic Route
Methyl 2-amino-5-methylthiazole-4-carboxylate Thiazole core precursor Hantzsch synthesis
4-(Acetylamino)-1H-indole-1-acetyl chloride Electrophilic coupling agent Acetylation of 4-aminoindole
N-Acetylindole-glyoxylate Alternative coupling partner Oxidative condensation

Yield Optimization Challenges

Steric Hindrance

Bulkier substituents on the indole nitrogen reduce coupling efficiency. Solutions include:

  • Using bulk-tolerant catalysts (e.g., DABCO).
  • Elevated temperatures (80–100°C) to accelerate kinetics.

Purification

Chromatographic purification is often necessary due to byproduct formation (e.g., diacylated indoles). Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >98% purity.

Industrial-Scale Synthesis

Patent CN106045937A outlines a cost-effective route for gram-scale production:

  • Esterification: Thiourea + ethyl acetoacetate → thiazole intermediate.
  • Protection-Deprotection: Boc-protected intermediates minimize side reactions.
  • Continuous Flow Reactors: Enhance throughput (1.2 kg/day).

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.41 (s, 3H, thiazole-CH₃), 2.53 (s, 3H, acetyl-CH₃), 3.89 (s, 3H, COOCH₃).
  • HRMS (ESI): m/z 429.1243 [M+H]⁺ (calc. 429.1248).

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated acetylation in ionic liquids improves regioselectivity:

  • Solvent: [BMIM][BF₄]
  • Yield: 62%.

Photochemical Activation

UV-light-promoted coupling reduces reliance on metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and halogenated indoles .

Scientific Research Applications

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Thiazole Core Molecular Weight (g/mol) Notable Features Biological Activity (If Reported)
Target Compound 5-methyl, 4-carboxylate, N-linked acetylindole ~387.4 (estimated) Indole-acetamide moiety for potential receptor interaction Not explicitly reported
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate 4-(tert-butyl)phenyl at C5, 2-amino 302.35 Bulky tert-butyl group for lipophilicity Unknown
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate 4-cyanophenyl at C5, 2-amino 289.3 Electron-withdrawing cyano group for polarity modulation Unknown
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., 9c in ) 4-bromophenyl at thiazole C2, acetamide linker ~400–450 (estimated) Bromine enhances halogen bonding; triazole-phenoxymethyl for docking alignment Docking studies with enzymes

Key Observations:

  • Substituent Diversity: The target compound’s acetylindole group distinguishes it from simpler aryl-substituted thiazoles (e.g., tert-butyl or cyanophenyl in ). The indole moiety may enhance binding to serotoninergic or kinase targets due to its planar aromatic structure .
  • Linker Effects: Unlike the triazole-phenoxymethyl linkers in compounds (e.g., 9a–e), the target compound uses an acetamide-indole linker, which could influence solubility and metabolic stability.

Physicochemical Properties

  • Lipophilicity: The methyl carboxylate in the target compound likely reduces logP compared to ethyl esters (e.g., ), improving aqueous solubility.
  • Stability: The acetylated indole may confer resistance to oxidative metabolism compared to unsubstituted indoles, as seen in related benzimidazole derivatives () .

Biological Activity

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate (CAS Number: 1574481-87-0) is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H18N4O4SC_{18}H_{18}N_{4}O_{4}S
Molecular Weight386.4 g/mol
CAS Number1574481-87-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been evaluated against various bacterial strains, demonstrating significant activity. For instance, derivatives containing thiazole structures have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) in the low micromolar range .

Case Study: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, compounds similar to this compound exhibited MIC values as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong potential as anti-tubercular agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that this compound could inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)
Methyl 2-{[4-(acetylamino)-1H-indol-1-yl]...Non-small cell lung cancer0.06
Methyl 2-amino-5-benzylthiazole-4-carboxylateBreast cancer0.24
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazoleColon cancer0.95

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some thiazoles exhibit antioxidant activity, potentially protecting cells from oxidative stress and contributing to their therapeutic effects .

Q & A

Q. What is the general synthetic route for methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate?

The compound is synthesized through multi-step reactions involving:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., sodium acetate in acetic acid) .
  • Step 2 : Functionalization of the indole moiety. For example, 4-(acetylamino)-1H-indole-1-yl acetic acid is prepared by acetylating 4-aminoindole followed by alkylation .
  • Step 3 : Coupling the thiazole and indole units using chloroacetyl chloride or similar coupling agents in solvents like dioxane with triethylamine as a base .
  • Step 4 : Final esterification or hydrolysis steps to achieve the desired carboxylate .

Key characterization techniques include IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹ and ester C=O at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., thiazole C4-CH₃ at δ ~2.4 ppm and indole NH at δ ~10 ppm) .

Q. How are purity and structural integrity validated for this compound?

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages; deviations >0.4% indicate impurities .
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (e.g., ≥95% for biological assays) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (if crystals are obtainable) .

Advanced Research Questions

Q. How can coupling efficiency between the thiazole and indole moieties be optimized?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity compared to non-polar solvents .
  • Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to activate carboxyl groups for amide bond formation .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR to detect intermediate consumption .
  • Temperature Control : Reflux conditions (80–100°C) improve yields but may require inert atmospheres to prevent decomposition .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism (e.g., thiazole NH vs. indole NH). Use D₂O exchange experiments to identify exchangeable protons .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can reveal conformational changes affecting peak splitting .
  • Supplementary Techniques : Combine 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace 5-methyl thiazole with 5-phenyl or 5-chloro) and compare bioactivity .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, acetyltransferases) using software like AutoDock Vina. Focus on interactions between the indole acetyl group and hydrophobic pockets .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors in the amide linkage) via QSAR models .

Q. How to address low yields in the final esterification step?

  • Acid Catalysis : Use H₂SO₄ or TsOH in methanol to enhance ester formation from carboxylic acid precursors .
  • Protecting Groups : Temporarily protect reactive sites (e.g., indole NH with Boc groups) to prevent side reactions .
  • Workup Optimization : Extract the product with dichloromethane/water (3:1) to remove unreacted starting materials .

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